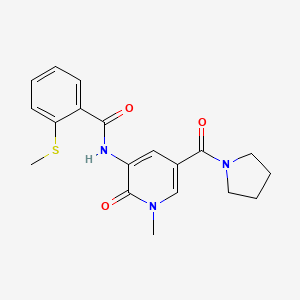

![molecular formula C19H20F3N3O2S B2668939 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide CAS No. 439107-49-0](/img/structure/B2668939.png)

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

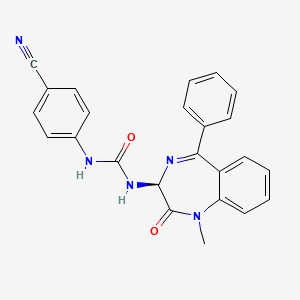

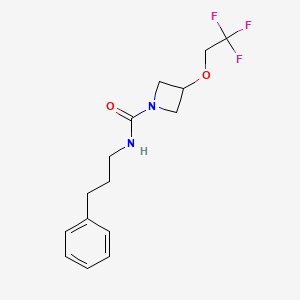

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide , also known as trifluoroacetamide , is a chemical compound with the molecular formula C₂H₂F₃NO . It is a white crystalline solid and belongs to the class of acetamides. The compound’s structure includes a trifluoromethyl group, a phenylpiperazino moiety, and a thienylpropyl group .

Synthesis Analysis

The synthetic methods for trifluoroacetamide involve the introduction of the trifluoromethyl group onto an existing acetamide scaffold. Various synthetic routes may be employed, including fluorination reactions or direct trifluoromethylation of amide precursors. Detailed studies on the synthesis pathways are available in the literature .

Molecular Structure Analysis

- Thienylpropyl Group : Imparts structural diversity and potential interactions with biological targets .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Fluorinating Agents and Electrophilic Reactions

Research has delved into the development of novel fluorinating agents, such as perfluoro-[N-(4-pyridyl)acetamide], showcasing its capacity for site-selective fluorination under mild conditions. This work highlights the compound's utility in synthesizing fluorinated derivatives, which are crucial for pharmaceutical and agrochemical applications due to the unique properties imparted by fluorine atoms (Banks, Besheesh, & Tsiliopoulos, 1996).

Photoreactions and Drug Stability

Another dimension of research focuses on the photoreactivity of related compounds, such as flutamide, under different solvents, revealing distinct photoreactions that could influence drug stability and safety. These studies are pivotal in understanding the behavior of fluorinated pharmaceuticals upon exposure to light, which is essential for their development and formulation (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Stereochemistry

The synthesis and dynamic stereochemistry of certain trifluorosilylmethyl compounds have been explored, revealing insights into their structure and behavior. This research contributes to the broader field of organometallic chemistry, offering potential applications in catalysis, materials science, and drug development (Negrebetsky et al., 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c20-19(21,22)18(27)23-15(16-7-4-12-28-16)13-17(26)25-10-8-24(9-11-25)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBVZMLVBHUPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C3=CC=CS3)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

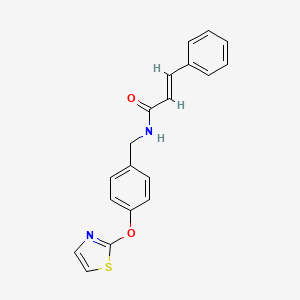

![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)

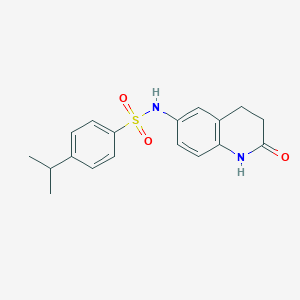

![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)

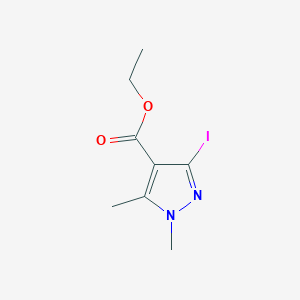

![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)

![1-[(4-CHLOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2668874.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)